CGP 46700
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1,2-diethyl-3-hydroxypyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-3-7-9(12)8(11)5-6-10(7)4-2/h5-6,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYFEESCIBNMIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CN1CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151223 | |
| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115900-75-9 | |
| Record name | CP 94 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115900-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115900759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diethyl-3-hydroxypyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diethyl-3-hydroxypyridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CGP-46700 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3PX21X7IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Coordination Chemistry and Metal Chelation Research
Iron(III) Binding Characteristics and Mechanism
The ability of 1,2-diethyl-3-hydroxypyridin-4-one to bind with iron(III) is a central aspect of its chemical profile. Research has elucidated its high affinity for this metal ion and the specific nature of the resulting complex.
High Affinity and Stability Constants (log β3) of Iron(III) Complexes
Comparative studies on the iron-clearing properties of 1,2-diethyl-3-hydroxypyridin-4-one, administered orally, have demonstrated its efficacy in promoting iron excretion. nih.gov In animal models, it was effective in maintaining a negative iron balance, further indicating a strong interaction with iron(III) in a biological context. nih.gov
Table 1: pFe³⁺ Values of Selected 3-Hydroxypyridin-4-ones
| Compound | pFe³⁺ Value |
|---|---|
| 1,2-Dimethyl-3-hydroxypyridin-4-one | 19.4 nih.gov |
Stoichiometry and Formation of Tris-Chelate (3:1 Ligand-Metal) Complexes
As a bidentate ligand, 1,2-diethyl-3-hydroxypyridin-4-one coordinates with iron(III) to form a stable octahedral complex. kcl.ac.uk This involves three ligand molecules binding to a single iron(III) ion, resulting in a 3:1 ligand-to-metal stoichiometry. kcl.ac.uk This formation of a tris-chelate complex is a characteristic feature of bidentate 3-hydroxypyridin-4-ones when interacting with trivalent metal ions like iron(III). kcl.ac.uknih.gov Studies on related 3-hydroxypyridin-4-one derivatives have consistently shown the formation of such 3:1 complexes with iron(III). kcl.ac.ukresearchgate.net
Role of Bidentate Chelation Through Oxygen Atoms
The chelation of iron(III) by 1,2-diethyl-3-hydroxypyridin-4-one occurs through a bidentate mechanism. kcl.ac.uk The binding sites are the deprotonated hydroxyl group at the 3-position and the carbonyl group at the 4-position of the pyridinone ring. This coordination through the two oxygen atoms forms a stable five-membered ring with the iron(III) ion. nih.gov Structural studies of the complexes of the related compound, deferiprone (B1670187), with other trivalent metal ions such as gallium(III) and aluminum(III) have confirmed this bidentate coordination via the oxygen atoms, leading to isostructural complexes. nih.gov This mode of binding is a fundamental characteristic of the 3-hydroxypyridin-4-one class of chelators. kcl.ac.uk
Chelation of Other Biologically Relevant Metal Ions
Beyond its strong affinity for iron(III), the chelating properties of 1,2-diethyl-3-hydroxypyridin-4-one extend to other biologically significant metal ions.
Copper(II) Complexation and Competition with Iron
A crucial aspect of its coordination chemistry is the competition between copper(II) and iron(III) for the ligand. Studies have indicated that under certain conditions where the hydrolysis of the metals is a significant factor, copper can displace iron from its complex with these chelating agents. This highlights the stability of the copper(II) complexes of 3-hydroxypyridin-4-one chelators under physiological conditions.
Potential for Aluminum Chelation
The 3-hydroxypyridin-4-one class of compounds has demonstrated significant potential for the chelation of aluminum(III). nih.govnih.gov Studies on a range of these compounds have shown them to be effective in mobilizing aluminum. nih.govnih.gov In animal models of aluminum overload, 3-hydroxypyridin-4-ones were found to be more effective at chelating aluminum than the standard chelator, deferoxamine (B1203445). nih.gov The efficiency of aluminum chelation by these compounds ranged from 2.8% to 11.7%, compared to 2.1% for deferoxamine. nih.gov The primary site of this chelation appears to be the liver. nih.gov Although specific studies focusing exclusively on 1,2-diethyl-3-hydroxypyridin-4-one for aluminum chelation are limited, the consistent findings across the class of 3-hydroxypyridin-4-ones strongly suggest its potential in this regard. nih.govnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,2-Diethyl-3-hydroxypyridin-4-one |
| Iron(III) |
| Deferiprone (1,2-Dimethyl-3-hydroxypyridin-4-one) |
| 1-Ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one |
| Gallium(III) |
| Aluminum(III) |
| Copper(II) |
Computational and Theoretical Studies of Metal Complexation
Computational chemistry provides valuable insights into the nature of metal-ligand interactions, complementing experimental data. These theoretical approaches can elucidate the geometric and electronic structures of metal complexes.
While specific molecular modeling studies focused exclusively on the zinc(II) complex of 1,2-diethyl-3-hydroxypyridin-4-one are not widely available in public literature, the principles of such studies are well-established for the broader class of 3-hydroxypyridin-4-one ligands. Molecular modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are commonly employed to investigate the coordination of metal ions.
Synthetic Methodologies and Structural Modifications
Established Synthetic Routes for 1,2-Diethyl-3-hydroxypyridin-4-one
The synthesis of 1,2-diethyl-3-hydroxypyridin-4-one is part of a well-established chemical framework for producing N-substituted 2-alkyl-3-hydroxy-4(1H)-pyridinones. nih.gov The most prominent and efficient method is a one-step reaction that begins with a pyrone precursor, such as maltol (B134687) or its derivatives. acs.orgnih.govnih.gov In the specific case of 1,2-diethyl-3-hydroxypyridin-4-one (also known in research as CP94), the synthesis involves the reaction of 2-ethyl-3-hydroxy-4-pyrone (ethylmaltol) with ethylamine. nih.gov
A critical factor in achieving high yields for this class of compounds is the protection of the 3-hydroxyl group on the starting pyrone. nih.gov Typically, a benzyl (B1604629) group is used for this purpose. This protective strategy is crucial as it prevents the formation of polymeric byproducts and other side reactions that can occur with the unprotected pyrone, thereby increasing the reaction yield from a range of 3-40% to a more efficient 53-84%. nih.govresearchgate.net Following the successful conversion of the pyranone ring to the N-substituted pyridinone ring via the reaction with the primary amine, the benzyl protecting group is removed in a final deprotection step to yield the desired 3-hydroxypyridin-4-one. researchgate.net
Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies
To refine the therapeutic potential of 3-hydroxypyridin-4-ones, extensive research has been dedicated to synthesizing a wide array of analogues and derivatives. These studies are fundamental to elucidating the structure-activity relationships (SAR) that govern their biological and chemical properties, including chelating efficiency, lipophilicity, and cellular permeability. researchgate.net
Table 1: Effect of N-Alkyl Substituent Lipophilicity on Biological Activity This table illustrates the principle that increasing lipophilicity in N-alkyl hydroxypyridinones correlates with enhanced biological effect, as demonstrated in antimalarial studies.
| Compound Characteristic | Relative Lipophilicity | Observed Biological Effect | Reference |
|---|---|---|---|
| Short N-alkyl chain | Lower | Weaker antimalarial effect and iron depletion | researchgate.net |
| Long N-alkyl chain | Higher | Stronger antimalarial effect and iron depletion | researchgate.net |
In an effort to improve the iron-chelating power of the 3-hydroxypyridin-4-one scaffold, researchers have synthesized derivatives that incorporate hydroxyalkyl groups. A significant area of this research has been the introduction of a 1'-hydroxyalkyl group at the C-2 position of the pyridinone ring. The synthesis of these analogues, such as 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one, has been achieved and their properties evaluated.
A key finding is that the presence of the 1'-hydroxyalkyl group significantly enhances the molecule's affinity for iron (III), reflected in a higher pFe³⁺ value. This enhancement is more pronounced with a hydroxyethyl (B10761427) substituent than a hydroxymethyl one. These novel chelators, with their superior iron-binding capacity, have shown considerable promise in preclinical models for their ability to remove iron, marking them as valuable leads in the research and development of more potent chelation therapies. Furthermore, related N-(hydroxyalkyl)-3-hydroxypyridin-4-ones have been identified as orally active iron chelators.
Table 2: Comparison of Iron (III) Affinity (pFe³⁺) for Hydroxypyridinone Derivatives This table provides a quantitative comparison of the iron (III) binding affinity for different 3-hydroxypyridin-4-one structures.
| Compound | Structure Description | pFe³⁺ Value | Reference |
|---|---|---|---|
| Deferiprone (B1670187) | 1,2-dimethyl-3-hydroxypyridin-4-one | 19.4 | |
| 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one | C-2 hydroxyethyl derivative | 21.4 |
A sophisticated strategy for achieving organ-specific iron chelation involves the use of prodrugs. researchgate.net This approach modifies the chelator to improve its pharmacokinetic profile, enabling targeted delivery to specific tissues before being converted into its active form. A successful preclinical strategy has involved the creation of hydrophobic ester prodrugs of 3-hydroxypyridin-4-ones to target the liver, the primary site of iron storage in cases of iron overload. researchgate.net
The design principle involves masking the polar chelating groups with a lipophilic ester moiety. This modification increases the drug's lipid solubility, facilitating its absorption from the gastrointestinal tract and subsequent accumulation in the liver. researchgate.net Once inside the target liver cells (hepatocytes), ubiquitous intracellular esterase enzymes cleave the ester bond. nih.govresearchgate.net This enzymatic action regenerates the active, polar hydroxypyridinone chelator. Due to its restored polarity, the active drug is effectively trapped within the hepatocytes, where it can then bind to excess iron. This prodrug approach represents a clever mechanism for achieving site-specific drug action. researchgate.net
The versatility of the 3-hydroxypyridin-4-one (HPO) structure allows for its conjugation with other biologically active molecules to create multifunctional therapeutic agents. A prominent example is the synthesis of conjugates linking HPOs with 5-aminolaevulinic acid (ALA), a natural precursor in the heme biosynthetic pathway. These conjugates have been developed for use in photodynamic therapy (PDT).
The synthetic design typically involves connecting the HPO and ALA molecules via an ester linkage. This bond is engineered to be labile, allowing it to be cleaved by intracellular esterases, thereby releasing the two active components inside the target cell. Studies have demonstrated that these ALA-HPO conjugates are far more effective at increasing the intracellular concentration of the photosensitizer Protoporphyrin IX than the administration of ALA alone or a simple mixture of the two separate compounds. This leads to significantly enhanced light-induced cytotoxicity, showcasing the potential of this conjugation strategy to improve the efficacy of targeted cancer therapies.
Pharmacokinetic and Metabolic Research
Systemic Availability and Absorption Studies in Animal Models
Research using male Wistar rats has provided significant insights into the absorption and systemic availability of 1,2-Diethyl-3-hydroxypyridin-4-one. nih.gov
Following oral administration in rats, 1,2-Diethyl-3-hydroxypyridin-4-one is readily absorbed. nih.gov Peak blood concentrations of the compound are observed approximately 0.5 hours after an oral dose. nih.gov Studies have determined that the oral bioavailability of a 100 mg/kg dose is approximately 53%. nih.gov
Distribution and Elimination Profiles
The distribution throughout the body and subsequent elimination of 1,2-Diethyl-3-hydroxypyridin-4-one have been quantified through various pharmacokinetic parameters.
In rats, the compound is cleared from the system with an average systemic clearance of 1.5 L/hr/kg. nih.gov The mean volume of distribution at steady state (Vss) has been calculated to be 2.69 L/kg, which suggests that the compound distributes into tissues beyond the plasma volume. nih.gov
The mean residence time (MRT), which represents the average time the compound's molecules remain in the body, can be derived from its volume of distribution and clearance rates. Based on the reported data, the MRT for 1,2-Diethyl-3-hydroxypyridin-4-one in rats is approximately 1.79 hours. The mean terminal elimination half-life was determined to be 2.02 hours. nih.gov
| Parameter | Value | Route of Administration | Animal Model |
| Oral Bioavailability | ~53% | Oral | Rat |
| Time to Peak Concentration (Tmax) | ~0.5 hours | Oral | Rat |
| Systemic Clearance (CL) | 1.5 L/hr/kg | Intravenous | Rat |
| Volume of Distribution (Vss) | 2.69 L/kg | Intravenous | Rat |
| Mean Residence Time (MRT) | ~1.79 hours | Intravenous | Rat |
| Terminal Elimination Half-Life | 2.02 hours | Intravenous | Rat |
Pharmacokinetic parameters of 1,2-Diethyl-3-hydroxypyridin-4-one determined in studies on Wistar rats. nih.gov
Metabolic Pathways and Metabolite Characterization
The biotransformation of 1,2-Diethyl-3-hydroxypyridin-4-one is extensive and differs between species. In rats, the compound undergoes both Phase I and Phase II metabolism. nih.gov
The primary metabolic pathway is hydroxylation at the 2-ethyl position, which produces its major metabolite, 2-(1-hydroxyethyl)-3-hydroxypyridin-4-one. nih.govnih.gov This metabolite accounted for 40% of the administered dose found in rat urine. nih.gov A second significant pathway is Phase II metabolism, specifically glucuronidation at the 3-hydroxy position, forming an O-glucuronide conjugate. nih.gov This glucuronide metabolite accounted for 13.8% of the administered dose in urine. nih.gov Unchanged 1,2-Diethyl-3-hydroxypyridin-4-one amounted to 6.9% of the dose recovered in urine. nih.gov
The total urinary recovery of the parent compound and its metabolites in rats within 72 hours is between 55-60%, which suggests that a considerable portion of the dose is likely eliminated through biliary excretion. nih.gov
Interestingly, the metabolic profile differs significantly in guinea pigs, where the compound is almost exclusively metabolized via glucuronidation. nih.gov In this species, the inactive glucuronide metabolite represents 99% of the urinary recovery following an oral dose. nih.gov
| Compound | Percentage of Administered Dose in Urine (Rat) | Metabolic Pathway |
| 2-(1-hydroxyethyl) metabolite | 40% | Phase I (Hydroxylation) |
| O-glucuronide metabolite | 13.8% | Phase II (Glucuronidation) |
| Unmetabolized Parent Compound | 6.9% | - |
Urinary excretion profile of 1,2-Diethyl-3-hydroxypyridin-4-one and its primary metabolites in rats, showing the percentage of the total administered dose recovered in urine. nih.gov
Glucuronidation at 3-O- and 4-O-Positions and Isomer Characterization
Glucuronidation, a major Phase II metabolic pathway, plays a significant role in the biotransformation of 1,2-diethyl-3-hydroxypyridin-4-one. This process involves the attachment of glucuronic acid to the molecule, which increases its water solubility and facilitates its excretion from the body.
In studies involving rats, 1,2-diethyl-3-hydroxypyridin-4-one undergoes glucuronidation, primarily at the 3-hydroxy position, to form an O-glucuronide metabolite. nih.gov This glucuronide metabolite accounted for 13.8% of the administered dose in rats. nih.gov In guinea pigs, glucuronidation is even more extensive, with the inactive glucuronide metabolite accounting for 99% of the urinary recovery following an oral dose. nih.gov This rapid and extensive glucuronidation in guinea pigs renders the compound inactive. nih.gov
The formation of the 3-O-glucuronide is a key metabolic step, and its characterization has been established through various analytical techniques, including mass spectrometry and NMR spectroscopy. nih.gov
Identification of Other Phase I and Phase II Metabolites
Besides glucuronidation, 1,2-diethyl-3-hydroxypyridin-4-one is also subject to Phase I metabolic reactions. The most prominent Phase I metabolite identified in rats is the 2-(1-hydroxyethyl) metabolite, which results from the hydroxylation of the 2-ethyl group. nih.govnih.gov This metabolite is significant, accounting for approximately 40% of the administered dose in rats. nih.gov
In contrast, a related compound, 1,2-dimethyl-3-hydroxypyridin-4-one (Deferiprone or CP20), primarily undergoes Phase II metabolism, forming a 3-O-glucuronide. nih.gov It also forms a minor 3-O-methylated metabolite in both rats and humans, which accounts for about 1% of the administered dose. nih.gov
The identification and quantification of these metabolites have been achieved using high-performance liquid chromatography (HPLC) combined with techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov
Interspecies Differences in Metabolism and Their Research Implications
Significant interspecies differences in the metabolism of 1,2-diethyl-3-hydroxypyridin-4-one have been observed, which has important implications for preclinical research and the selection of appropriate animal models.
As previously mentioned, there is a stark contrast in the metabolism of this compound between rats and guinea pigs. In rats, the primary metabolic pathway is Phase I hydroxylation at the 2-ethyl position, with a smaller portion undergoing glucuronidation. nih.govnih.gov Conversely, in guinea pigs, the compound is almost completely inactivated through extensive glucuronidation. nih.gov These metabolic differences lead to variations in the compound's efficacy and toxicity between the two species. nih.gov
The metabolism of the related compound, 1,2-dimethyl-3-hydroxypyridin-4-one, also shows species-dependent variations. In rats, the 3-O-glucuronide accounts for 44% of the dose, while in humans, it represents over 85% of the administered dose. nih.gov
These findings highlight the critical need to understand the metabolic profile of a compound in different species to accurately predict its behavior in humans.
Influence of Iron Overload on Metabolism and Urinary Recovery
The metabolic fate and excretion of 1,2-diethyl-3-hydroxypyridin-4-one can be influenced by the iron status of the individual. In studies with rats, iron overload was found to affect the urinary recovery of the parent compound and its metabolites. nih.gov
For 1,2-diethyl-3-hydroxypyridin-4-one, the urinary excretion of the unchanged drug increased from 20.1% in normal rats to 39.9% in iron-overloaded rats. nih.gov While there was a decrease in the excretion of the 2-(1'-hydroxyethyl) metabolite in iron-loaded animals, this change was not statistically significant. nih.gov The total amount of the drug and its metabolites recovered in the urine was significantly higher in iron-overloaded rats. nih.gov
In the case of the related compound, 1,2-dimethyl-3-hydroxypyridin-4-one, iron overload led to a significant increase in the urinary excretion of the unchanged drug (from 36.2% to 78.7%) and a substantial decrease in the excretion of its 3-O-glucuronide metabolite (from 38.2% to 2.5%). nih.gov This suggests that iron overload can inhibit the glucuronidation of this compound. nih.gov
These results indicate that the body's iron levels can modulate the metabolic pathways of these hydroxypyridin-4-one compounds, which in turn can affect their therapeutic efficacy and disposition. nih.gov
Preclinical Efficacy and Therapeutic Potential Research
Iron Mobilization Studies in Animal Models
The primary therapeutic application explored for 1,2-Diethyl-3-hydroxypyridin-4-one is in the management of iron overload, a condition that can lead to significant organ damage. Animal models have been instrumental in elucidating the compound's efficacy in removing excess iron.
Efficacy in Hypertransfused Rat Models
Studies in hypertransfused rats, a model that mimics the iron overload seen in patients receiving regular blood transfusions, have demonstrated the potent iron-chelating ability of 1,2-Diethyl-3-hydroxypyridin-4-one. Research has shown that this compound is considerably more effective at mobilizing iron than deferoxamine (B1203445), a standard iron-chelating agent. nih.gov The chelating efficiency of 1,2-Diethyl-3-hydroxypyridin-4-one was found to be up to eight times more effective than deferoxamine in these models. nih.gov
A key factor influencing its efficacy is its lipid solubility. 1,2-Diethyl-3-hydroxypyridin-4-one possesses a significantly higher lipid solubility compared to other compounds in the same family, such as 1,2-dimethyl-3-hydroxypyridin-4-one, despite having an identical high binding constant and selective affinity for iron(III). nih.gov This enhanced lipophilicity is believed to be a critical determinant of its superior in vivo chelating efficiency. nih.gov
Table 1: Comparative Iron Mobilization Efficacy in Hypertransfused Rats
| Chelator | Relative Efficacy vs. Deferoxamine | Key Finding |
|---|---|---|
| 1,2-Diethyl-3-hydroxypyridin-4-one | Up to 8 times more effective | Higher lipid solubility contributes to greater in vivo efficiency. nih.gov |
| 1,2-Dimethyl-3-hydroxypyridin-4-one | Comparable | Lower lipid solubility compared to 1,2-Diethyl-3-hydroxypyridin-4-one. nih.gov |
| Deferoxamine | Baseline | Standard parenteral iron chelator. nih.gov |
Iron Excretion Pathways: Urinary and Biliary Routes
Preclinical studies have elucidated the specific pathways through which 1,2-Diethyl-3-hydroxypyridin-4-one facilitates the excretion of iron from the body. These investigations have revealed a differential excretion pattern depending on the source of the mobilized iron.
In hypertransfused rat models where iron stores in hepatocytes and the reticuloendothelial (RE) system were selectively labeled, it was found that iron mobilized from RE cells was primarily excreted in the urine, accounting for about one-third to one-half of the mobilized iron. nih.gov In contrast, iron mobilized from hepatocytes was exclusively excreted through the feces, indicating biliary excretion. nih.gov
Further studies in bile duct-cannulated rat models provided more quantitative data on the excretion routes. These studies demonstrated that 1,2-Diethyl-3-hydroxypyridin-4-one promotes the excretion of iron through both urine and bile. nih.gov The metabolism of the compound itself plays a significant role in its excretory profile. In normal rats, a substantial portion of the administered dose is metabolized into glucuronides, which are then excreted in both bile and urine. nih.gov The excretion of iron in the bile has been found to parallel the biliary elimination of the parent compound and its hydroxylated metabolites, highlighting the importance of these metabolic products in the iron excretion process. nih.gov
Table 2: Iron Excretion Efficiency in Bile Duct-Cannulated Rats
| Chelator | Total Iron Output Efficiency | Primary Excretion Routes |
|---|---|---|
| 1,2-Diethyl-3-hydroxypyridin-4-one | 7.1% | Urine and Bile nih.gov |
| 1,2-Dimethyl-3-hydroxypyridin-4-one | 1.2% | Urine and Bile nih.gov |
| Deferoxamine (subcutaneously) | 2.8% | Urine and Bile nih.gov |
Time Course of Iron Mobilization from Myocardial Cells
The heart is particularly vulnerable to the toxic effects of iron overload. Studies using cultured beating rat myocardial cells have provided insights into the kinetics of iron removal by 1,2-Diethyl-3-hydroxypyridin-4-one from cardiac tissue.
Research has demonstrated that this compound can effectively mobilize iron from myocardial cells, with the process being completed within a 6-hour timeframe. nih.gov The efficiency of iron mobilization is directly related to the concentration of the chelator. Effective mobilization necessitates a drug-to-iron molar ratio that exceeds 3:1, which allows for the formation of a stable hexadentate complex with iron. nih.gov At high concentrations, 1,2-Diethyl-3-hydroxypyridin-4-one and other related compounds were found to be more effective in iron mobilization than deferoxamine. nih.gov This underscores the importance of achieving adequate therapeutic concentrations for optimal chelation within the cardiac muscle. nih.gov
Prevention of Iron-Induced Membrane Lipid Peroxidation
A significant consequence of iron overload is the catalysis of oxidative damage, particularly the peroxidation of membrane lipids. This process can lead to cellular dysfunction and death. Preclinical studies have shown that 1,2-Diethyl-3-hydroxypyridin-4-one can mitigate this iron-induced toxicity.
In studies with cultured rat myocardial cells, the beneficial effects of iron mobilization by 1,2-Diethyl-3-hydroxypyridin-4-one were manifested in a marked reduction in membrane lipid peroxidation. nih.gov This protective effect was indicated by a decrease in the cellular content of malondialdehyde, a key biomarker of lipid peroxidation. nih.govnih.gov This suggests that by effectively chelating and removing excess iron, 1,2-Diethyl-3-hydroxypyridin-4-one can prevent the catalytic generation of reactive oxygen species that initiate the cascade of lipid damage.
Research in Photodynamic Therapy (PDT) Enhancement
Beyond its role in iron chelation, 1,2-Diethyl-3-hydroxypyridin-4-one has been investigated for its potential to enhance the efficacy of photodynamic therapy (PDT), a treatment modality for various cancers.
Potentiation of Protoporphyrin IX Production in Cultured Cells
PDT relies on the activation of a photosensitizing agent by light to produce reactive oxygen species that kill cancer cells. One such endogenous photosensitizer is Protoporphyrin IX (PpIX), which is synthesized in the heme biosynthetic pathway. The final step in this pathway is the insertion of ferrous iron into PpIX by the enzyme ferrochelatase to form heme.
It has been proposed that by chelating intracellular iron, 1,2-Diethyl-3-hydroxypyridin-4-one can inhibit ferrochelatase activity, leading to an accumulation of PpIX within cancer cells. capes.gov.br This increased concentration of the photosensitizer would then be available for activation by light, thereby potentiating the cytotoxic effect of PDT. Research has shown that the use of iron-chelating substances, including 3-hydroxypyridin-4-ones, is an approach to interact with the heme biosynthetic pathway and enhance the production of PpIX. capes.gov.br This strategy aims to optimize the intralesional PpIX content to improve the clinical outcome of PDT. capes.gov.br
Enhancement of Cellular Phototoxicity Following Light Exposure
The iron chelator 1,2-diethyl-3-hydroxypyridin-4-one, also known as CP94, has been investigated for its ability to enhance the efficacy of photodynamic therapy (PDT). nih.gov This therapeutic strategy relies on the accumulation of a photosensitizing agent, Protoporphyrin IX (PpIX), within target cells, which, upon exposure to light of a specific wavelength, generates reactive oxygen species that induce cell death. The synthesis of heme, an essential molecule, is elevated and less controlled in neoplastic cells. nih.gov The final step of the heme biosynthesis pathway involves the insertion of iron into PpIX by the enzyme ferrochelatase.
By chelating intracellular iron, 1,2-diethyl-3-hydroxypyridin-4-one effectively inhibits ferrochelatase activity. This inhibition leads to a significant build-up of the photosensitive PpIX within the cancer cells. nih.govnih.gov Research has demonstrated that administering CP94 alongside PpIX precursors, such as aminolevulinic acid (ALA), consistently increases PpIX accumulation, particularly in cancer cells where the heme biosynthesis pathway is often disrupted. nih.gov This enhanced accumulation of the photosensitizer subsequently increases cellular phototoxicity and improves cancer cell kill rates following light irradiation, making it an attractive pharmacological modification to existing PDT protocols. nih.gov Studies show that even low levels of light can induce phototoxicity, and the effects can scale with the intensity of the illumination. nih.govnih.gov
Comparative Efficacy with Other Chelators in PpIX Enhancement
The efficacy of 1,2-diethyl-3-hydroxypyridin-4-one (CP94) in augmenting PpIX levels has been compared to other iron chelating agents. It is chemically related to Deferiprone (B1670187) (1,2-dimethyl-3-hydroxypyridin-4-one), a clinically established oral iron chelator. nih.gov However, for the specific application of enhancing PpIX-based photodynamic therapy, animal studies found CP94 to be superior to Deferiprone. nih.gov
One of the key advantages of CP94 is its ability to diffuse through the cell membrane more effectively than other clinically available iron chelators, including the natural siderophore Deferoxamine (DFO), which typically requires intravenous administration. nih.govnih.gov Furthermore, CP94 exhibits a greater selectivity for iron over other transition metals. nih.gov In studies using various cell lines, the co-administration of CP94 with PpIX precursors consistently and significantly increased PpIX fluorescence and accumulation. nih.govnih.gov For instance, in one study, the addition of CP94 to methyl aminolevulinate (MAL) produced the greatest enhancement of PpIX fluorescence in tumor cells. nih.gov
Table 1: Comparative Efficacy of Iron Chelators in Enhancing PpIX Accumulation
| Chelator | Key Characteristics | Efficacy in PpIX Enhancement | Reference |
| 1,2-Diethyl-3-hydroxypyridin-4-one (CP94) | Superior membrane diffusion; high selectivity for iron. | Considered the best iron chelator for this application; significantly increases PpIX accumulation with precursors like ALA and MAL. | nih.govnih.gov |
| Deferiprone (CP20) | Clinically established oral iron chelator. | Less effective than CP94 for PpIX-PDT enhancement in animal studies. | nih.gov |
| Deferoxamine (DFO) | Natural siderophore; requires intravenous administration. | Less effective for this application due to poorer membrane diffusion compared to CP94. | nih.gov |
Studies on Anti-Infective Properties
Exploration of Antimicrobial Activity of Related 3-Hydroxypyridin-4-one Copolymers (e.g., DIBI)
Building on the iron-chelating properties of the 3-hydroxypyridin-4-one (HPO) scaffold, researchers have developed novel copolymers with potent antimicrobial activity. nih.govchem960.com One such lead compound is DIBI, a low molecular weight, water-soluble copolymer synthesized by incorporating a chelating HPO methacrylamide (B166291) monomer with N-vinylpyrrolidone (NVP). nih.govchem960.com The primary mechanism of action for DIBI is the sequestration of bioavailable iron, which is a critical nutrient for microbial survival and proliferation. nih.govresearchgate.net
Minimum inhibitory concentration (MIC) studies have demonstrated that DIBI is effective against a range of clinically relevant pathogens, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria such as Acinetobacter baumannii, and the fungus Candida albicans. nih.govresearchgate.net Notably, the antimicrobial potency of the DIBI polymer is significantly greater than that of small-molecule chelators. Compared to deferiprone and deferoxamine, DIBI was found to be 100 to 1000 times more effective at inhibiting the initial growth of these microorganisms. nih.govchem960.com For all tested clinical isolates of A. baumannii, DIBI showed very low MICs of 2 µg/mL. researchgate.net This iron-withdrawing strategy not only inhibits growth but can also enhance the efficacy of conventional antibiotics. researchgate.netresearchgate.net
Toxicological Research and Safety Profile
In Vivo Toxicity Assessments in Animal Models
The toxicological profile of 1,2-Diethyl-3-hydroxypyridin-4-one, also known as CP94, has been evaluated in several animal models, revealing significant interspecies differences, particularly between rats, guinea pigs, and mice. nih.gov
In C57BL/10ScSn mice, the primary toxicological finding associated with CP94 administration was the development of hepatic protoporphyria, which was observed after one week of treatment and persisted for as long as the compound was administered (up to 15 weeks). nih.govashpublications.org
The differing responses in animal models highlight the challenges in selecting a predictive model for human toxicology. The metabolic profile of CP94 in guinea pigs, which involves extensive glucuronidation to an inactive metabolite, is considered closer to that in humans, suggesting that both the efficacy and toxicity in humans might be limited by this metabolic pathway. nih.gov
Table 1: Summary of In Vivo Toxicity Findings for 1,2-Diethyl-3-hydroxypyridin-4-one (CP94) in Animal Models
| Species | Key Toxicological Findings | Reference |
|---|---|---|
| Rat | Adrenal medullary cell vacuolation, increased mammary secretory activity, vacuolation of corpora luteal cells, single-cell hepatocyte necrosis at 100 mg/kg. No reduction in white cell count. Lethality at 300 mg/kg. | nih.gov |
| Guinea Pig | No systematic dose-related histological, biochemical, or hematological toxicity observed up to 200 mg/kg. | nih.gov |
| Mouse (C57BL/10ScSn) | Induction of hepatic protoporphyria. | nih.govashpublications.org |
Mechanisms of Hepatic Protoporphyria Induction in Mice
Studies in C57BL/10ScSn mice have shown that oral administration of 1,2-diethyl-3-hydroxypyridin-4-one (CP94) leads to the accumulation of protoporphyrin IX in the liver, causing hepatic protoporphyria. nih.govashpublications.org This condition was detected within one week of continuous administration and persisted throughout the 15-week study period. nih.govashpublications.org The investigation into the underlying mechanisms has pointed to a multifactorial process involving both the modulation of a key enzyme in the heme synthesis pathway and the iron status of the animal. nih.gov
The development of protoporphyria is linked to the enzyme ferrochelatase, which catalyzes the final step in heme biosynthesis: the insertion of ferrous iron into protoporphyrin IX. nih.gov The mechanism by which CP94 induces protoporphyria appears to be twofold. The primary mode of action is thought to be the restriction of the in vivo iron supply available to ferrochelatase. nih.gov By chelating iron, CP94 limits the substrate necessary for the enzyme to produce heme, leading to the accumulation of the precursor, protoporphyrin IX. nih.gov
In addition to limiting the iron supply, in vitro measurements revealed an approximate 30% decrease in the activity of the ferrochelatase enzyme itself in mice treated with CP94. nih.govashpublications.org However, researchers determined that this inhibition was not caused by the formation of an N-ethyl-protoporphyrin metabolite, a mechanism seen with other porphyrogenic chemicals. nih.gov Liver extracts from mice treated with CP94 did not inhibit ferrochelatase activity, suggesting a different inhibitory mechanism is at play. nih.govashpublications.org
The induction of protoporphyria by CP94 is critically dependent on the iron status of the animal. nih.gov The condition was observed in C57BL/10ScSn mice, which have a relatively low iron status. nih.govashpublications.org Importantly, when CP94 was administered to iron-overloaded C57BL/10ScSn mice or to SWR mice, which have a naturally higher basal iron status, protoporphyria did not develop. nih.gov This indicates that the porphyrogenic effect of CP94 is only expressed in individuals with low or borderline iron levels. nih.govashpublications.org
Furthermore, the results suggest that CP94 may specifically target particular intracellular iron pools that are crucial for ferrochelatase, while also concomitantly stimulating heme synthesis, further exacerbating the accumulation of protoporphyrin. nih.gov
Comparative Toxicity Profiles with Other Iron Chelators (Deferiprone, Deferoxamine)
The toxicological profile of 1,2-diethyl-3-hydroxypyridin-4-one (CP94) has been evaluated in comparison to other established iron chelators, namely Deferiprone (B1670187) (1,2-dimethyl-3-hydroxypyridin-4-one, or CP20) and Deferoxamine (B1203445). nih.govnih.gov These comparisons reveal distinct differences in their effects and toxicity.
In studies with C57BL/10ScSn mice, CP94 was unique in its ability to induce hepatic protoporphyria. nih.gov The more hydrophilic analogue, Deferiprone (CP20), did not cause this effect, despite also being a 3-hydroxypyridin-4-one chelator and causing a significant depression of ferritin-iron and total non-heme iron levels. nih.govashpublications.org
In rats, CP94 exhibited toxic effects at a 100 mg/kg dose, including effects on the adrenal medulla, mammary glands, and liver. nih.gov General comparisons suggest that Deferiprone and Deferoxamine have different toxicity profiles. nih.govcapes.gov.br While both can have toxic side effects in animals and humans, the specific manifestations differ. nih.gov For instance, Deferoxamine is administered subcutaneously and its toxic effects are well-documented, while the oral chelator Deferiprone also presents a distinct set of potential toxicities. nih.govcapes.gov.br Comparative studies in non-iron-overloaded rats and iron-loaded Cebus monkeys showed that while all three drugs were effective iron chelators, their efficiencies varied. nih.gov Iron balance studies in the monkey model indicated that both Deferoxamine and CP94 could maintain a negative iron balance, whereas Deferiprone had little impact. nih.gov
Table 2: Comparative Toxicity and Effects of Iron Chelators
| Chelator | Chemical Name | Key Distinguishing Toxicological/Mechanistic Features | Reference |
|---|---|---|---|
| 1,2-Diethyl-3-hydroxypyridin-4-one | CP94 | Induces hepatic protoporphyria in mice with low iron status. Specific toxicities (adrenal, mammary) in rats. | nih.govnih.gov |
| Deferiprone | 1,2-Dimethyl-3-hydroxypyridin-4-one (CP20) | Does not induce hepatic protoporphyria in mice. | nih.govashpublications.org |
| Deferoxamine | DFO | Different toxicity profile from hydroxypyridinones; administered subcutaneously. | nih.govcapes.gov.br |
Analytical Methodologies for Research and Quantification
High-Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 1,2-diethyl-3-hydroxypyridin-4-one in various matrices. Its versatility allows for the development of specific methods to address different analytical challenges.
A sensitive and selective HPLC method has been established for the analysis of 1,2-diethyl-3-hydroxypyridin-4-one and its 2-(1-hydroxyethyl) metabolite in rat blood. nih.gov This method utilizes a porous graphitized carbon HPLC column and UV detection at 280 nm. nih.gov The extraction from blood, buffered to pH 7.0, is achieved with dichloromethane (B109758), yielding a high recovery rate. nih.gov This technique demonstrates good linearity and reproducibility over a significant concentration range, with a minimum quantifiable level of 0.5 µg/mL for both the parent compound and its metabolite. nih.gov
Comparative studies have also been conducted to evaluate the iron-clearing properties of 1,2-diethyl-3-hydroxypyridin-4-one in both non-iron-overloaded, bile duct-cannulated rats and iron-loaded Cebus monkeys. nih.gov In these studies, the compound was found to promote the excretion of iron in both urine and bile. nih.gov
| Parameter | Condition |
|---|---|
| Stationary Phase | Hypercarb porous graphitised carbon HPLC column (10 cm x 0.46 cm) |
| Mobile Phase | 14:86 (v/v) acetonitrile-NaH2PO4 buffer (10 mM, containing 2 mM EDTA, pH adjusted to 3 with phosphoric acid) |
| Detection | Ultraviolet at 280 nm |
| Linear Range | 0-80 µg/ml |
| Minimum Quantifiable Level | 0.5 µg/ml |
The HPLC method developed for rat blood analysis allows for the simultaneous separation and quantification of 1,2-diethyl-3-hydroxypyridin-4-one (referred to as CP94) and its 2-(1-hydroxyethyl) metabolite. nih.gov An internal standard, 1-propyl-2-ethyl-3-hydroxypyridin-4-one (CP95), is used to ensure accuracy. nih.gov The extraction procedure, involving dichloromethane and the addition of sodium chloride, achieves nearly 100% extractability for the parent compound and the internal standard, and approximately 65% for the metabolite. nih.gov
The challenge of analyzing hydrophilic compounds and resolving them from interfering peaks in biological matrices is a significant consideration in HPLC method development. While the specific development of methods for hydrophilic analogues of 1,2-diethyl-3-hydroxypyridin-4-one is not detailed in the provided context, the principles of such development would involve optimizing mobile phase composition, potentially using techniques like hydrophilic interaction liquid chromatography (HILIC), and selecting appropriate column chemistry to achieve the desired retention and separation.
Spectrofluorometric Methods for Porphyrin Analysis
Information regarding the use of spectrofluorometric methods specifically for porphyrin analysis in the context of 1,2-diethyl-3-hydroxypyridin-4-one research is not available in the provided search results.
Mass Spectrometry (LC-MS/MS) for Metabolite Identification and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of metabolites. While specific applications of LC-MS/MS for 1,2-diethyl-3-hydroxypyridin-4-one are not detailed, the general methodology is well-established. nih.govyoutube.com This technique offers high sensitivity and specificity, allowing for the confident identification of metabolites based on their mass-to-charge ratio and fragmentation patterns. nih.gov For confident metabolite identification, comparing the retention time and MS/MS fragmentation spectra of an authentic standard with the biological sample is crucial. nih.gov The development of rapid LC-MS/MS methods is essential for characterizing the pharmacokinetic properties of compounds and their metabolites in biological fluids like plasma. nih.gov
Potentiometric Analysis for Metal Stability Constant Determination
Research Findings:
Potentiometric analysis has been utilized to investigate the complexation of 1,2-diethyl-3-hydroxypyridin-4-one with various metal ions, providing insights into the stability of the resulting complexes under physiological conditions.
One study focused on the interaction of 1,2-diethyl-3-hydroxypyridin-4-one with copper(II) ions. researchgate.net The analysis revealed the formation of a 2:1 ligand-to-metal complex. At physiological pH, the bis-complex, where two molecules of 1,2-diethyl-3-hydroxypyridin-4-one coordinate with one copper(II) ion, is the predominant species. researchgate.net However, in the pH range of 6 to 7, there is an equilibrium with approximately equal concentrations of the mono and bis complexes. researchgate.net
Furthermore, the stability of the copper(II) complex was compared to that of the iron(III) complex. researchgate.net While direct potentiometric data for the Fe(III) complex of 1,2-diethyl-3-hydroxypyridin-4-one is not detailed in the available literature, data for the closely related compound, 1,2-dimethyl-3-hydroxypyridin-4-one, provides a valuable reference. researchgate.net Studies on these related compounds are crucial for understanding the selective chelation of different metal ions. nih.govmdpi.comacs.org
The research indicates that despite the high stability of the iron(III) complexes, copper(II) can displace iron(III) from the complex under conditions where metal hydrolysis is a significant factor. researchgate.net This highlights the importance of considering the complete equilibrium picture, including hydrolysis products, when evaluating metal complex stability in biological systems.
Data Tables:
The following tables summarize the stability constants for the metal complexes of 1,2-diethyl-3-hydroxypyridin-4-one and a related compound determined by potentiometric analysis.
| Metal Ion | Ligand | Log β₂ |
| Cu(II) | 1,2-Diethyl-3-hydroxypyridin-4-one | 20.2 ± 2.0 |
Table 2: Stepwise Stability Constants of the Iron(III) Complex with 1,2-Dimethyl-3-hydroxypyridin-4-one (for comparison).
| Metal Ion | Ligand | Log K₁ | Log K₂ |
| Fe(III) | 1,2-Dimethyl-3-hydroxypyridin-4-one | 9.71 | 3.62 |
Data for 1,2-dimethyl-3-hydroxypyridin-4-one is provided as a reference due to its structural similarity and relevance in comparative studies. researchgate.net
Future Research Directions and Translational Perspectives
Development of Next-Generation 3-Hydroxypyridin-4-one Derivatives with Optimized Properties
The quest for superior iron chelators is driving the development of new 3-hydroxypyridin-4-one (HPO) derivatives with enhanced characteristics. Research is focused on synthesizing analogs that surpass the properties of existing compounds like 1,2-diethyl-3-hydroxypyridin-4-one and its well-known relative, Deferiprone (B1670187).
A primary goal is to increase the iron-binding affinity, quantified by the pFe³⁺ value. A higher pFe³⁺ indicates a stronger and more selective chelation of ferric iron at physiological pH. Significant progress has been made by introducing a 1'-hydroxyalkyl group at the 2-position of the pyridinone ring. nih.gov This modification has led to a substantial improvement in iron-binding capacity. For instance, derivatives such as 1-ethyl-2-(1'-hydroxyethyl)-3-hydroxypyridin-4-one have demonstrated pFe³⁺ values that are approximately two orders of magnitude greater than that of Deferiprone. nih.gov These novel chelators show great promise for more efficient iron removal in vivo. nih.gov
Another innovative approach involves the creation of dendrimeric chelators. These are large, branched molecules where multiple HPO units are attached to a central core. This structure results in a high affinity for iron, with pFe³⁺ values approaching those of ideal hexadentate chelators, which can bind iron in a 1:1 ratio. researchgate.net
Furthermore, research is exploring bifunctional derivatives. By conjugating radical-scavenging groups, such as aromatic moieties, to the HPO structure, these new molecules can offer a synergistic effect: chelating excess iron to prevent the formation of free radicals while simultaneously scavenging any radicals that are formed. google.com Other strategies include modifying the 3-hydroxy group to create pro-drugs, which become active only after being metabolized in the body, potentially improving their pharmacokinetic profile. google.com
Table 1: Comparison of Iron (III) Affinity (pFe³⁺) in 3-Hydroxypyridin-4-one Derivatives
Advanced Pharmacokinetic-Pharmacodynamic Modeling
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a critical tool in drug development that connects a drug's concentration in the body over time (pharmacokinetics) with its observed effects (pharmacodynamics). nih.gov For a compound like 1,2-diethyl-3-hydroxypyridin-4-one, advanced PK/PD models are essential for understanding and predicting its therapeutic efficacy and optimizing its use. nih.gov
Future research will focus on developing integrated PK/PD models that can simulate the entire time course of iron chelation in response to therapy. nih.gov These models go beyond simple dose-response relationships to incorporate the complex physiological processes involved. For an iron chelator, this includes modeling its absorption, distribution to various iron pools (e.g., in the liver, heart, and plasma), metabolism, and excretion, while simultaneously modeling the rate and extent of iron removal from these compartments.
Advanced approaches, such as quantitative systems pharmacology (QSP), are being integrated into PK/PD modeling. nih.gov QSP models incorporate detailed biological and physiological mechanisms, allowing for a more precise simulation of the drug's interaction with the body. nih.gov For 1,2-diethyl-3-hydroxypyridin-4-one, a QSP model could help predict how individual patient factors, such as the degree of iron overload or metabolic enzyme activity, might influence treatment outcomes. By elucidating the causative link between drug exposure and response, these models can streamline drug development and lead to more personalized dosing strategies. nih.gov
Elucidating Mechanisms of Selectivity and Efficacy
Future research must continue to investigate the structure-activity relationship, determining how modifications to the HPO scaffold affect its affinity and selectivity for iron. nih.gov Beyond simple binding affinity, the efficacy of a compound like 1,2-diethyl-3-hydroxypyridin-4-one is profoundly influenced by its pharmacokinetic properties, including its ability to penetrate cell membranes to access intracellular iron stores and its metabolic stability. google.com
A critical factor determining efficacy is the rate of metabolism. For example, studies have shown that 1,2-diethyl-3-hydroxypyridin-4-one is extensively metabolized via glucuronidation of the 3-hydroxy group in some species. nih.gov This process renders the molecule inactive as a chelator. nih.gov Understanding the enzymatic pathways responsible for this metabolism and how they vary between individuals and species is paramount for predicting clinical efficacy. Elucidating these mechanisms will enable the design of next-generation chelators with improved metabolic stability and, consequently, greater therapeutic effect.
Exploration of Novel Biomedical Applications Beyond Iron Overload
The unique chemical properties of 3-hydroxypyridin-4-ones open the door to a range of biomedical applications beyond the treatment of systemic iron overload. A key area of future research is the development of these compounds for diagnostics and targeted therapies.
Radiopharmaceuticals and Imaging Agents : The strong chelating ability of the HPO scaffold makes it an excellent platform for developing radiopharmaceuticals. google.commdpi.com By complexing with radioactive metal ions like Gallium-68 (⁶⁸Ga), HPO derivatives can be used as agents for Positron Emission Tomography (PET) imaging. mdpi.com These agents could be valuable for imaging bone-related diseases or for other diagnostic purposes. mdpi.com
Antimicrobial and Antitumor Agents : Many pathogenic bacteria and cancer cells have a high requirement for iron to proliferate. HPO-based chelators can be designed to induce iron starvation in these cells, thereby inhibiting their growth. mdpi.commdpi.com Dendrimeric and hexadentate HPO chelators have already demonstrated the ability to inhibit the growth of both gram-positive and gram-negative bacteria. researchgate.netmdpi.com This approach offers a potential new strategy for combating multidrug-resistant infections and certain types of cancer. mdpi.com
Neuroprotective Agents : Oxidative stress, often mediated by excess iron, is implicated in the pathology of several neurodegenerative diseases. Bifunctional HPOs that combine iron chelation with radical-scavenging capabilities are being investigated as potential neuroprotective agents. google.com By reducing iron-mediated free radical formation, these compounds could help mitigate neuronal damage.
Bridging Interspecies Research Findings for Clinical Translation
A significant challenge in drug development is translating findings from animal models to human clinical trials. This is particularly true for 1,2-diethyl-3-hydroxypyridin-4-one (also known as CP94), where preclinical studies have revealed stark differences in efficacy and toxicology between species. nih.govnih.gov
A pivotal study compared the effects of CP94 in rats and guinea pigs. In rats, the compound was highly effective at mobilizing liver iron but showed toxicity at higher doses. nih.gov In contrast, in guinea pigs, the compound was ineffective at removing iron but also lacked toxicity. nih.gov This discrepancy was traced to major differences in metabolism. Guinea pigs rapidly convert almost all of the compound into an inactive glucuronide metabolite, a pathway that is much less prominent in rats. nih.gov
Crucially, this metabolic profile in the guinea pig is believed to be closer to that in humans, suggesting that findings from this species may be more predictive of the compound's behavior in clinical settings. nih.gov Future research must focus on identifying and characterizing these interspecies metabolic differences for any new HPO derivative. Establishing a predictive animal model is essential for accurately assessing the potential efficacy and safety of next-generation chelators before they are advanced to human trials. This bridge between preclinical and clinical research is vital for the successful and safe translation of these promising compounds into therapies.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for quantifying 1,2-diethyl-3-hydroxypyridin-4-one and its metabolites in biological matrices?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is a validated method for quantifying 1,2-diethyl-3-hydroxypyridin-4-one (CP94), its iron complex [Fe(III)(CP94)₃], and glucuronide conjugate (CP94-GLUC) in serum and urine. Key parameters include:
- Column : Reverse-phase C17.
- Mobile phase : Gradient elution with methanol and phosphate buffer.
- Detection wavelength : 280 nm for CP94 and 254 nm for its iron complex.
- Sensitivity : Detection limits of 0.1–0.5 µg/mL in serum .
- Application : This method has been used in preclinical studies on iron overload in thalassemia patients to monitor pharmacokinetics and metabolite formation .
Q. How can researchers optimize the synthesis of 1,2-diethyl-3-hydroxypyridin-4-one to ensure purity for in vitro studies?
- Answer : Synthesis protocols should emphasize:
- Reagent selection : Use anhydrous conditions to minimize hydrolysis of intermediates.
- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) to achieve >95% purity.
- Quality control : Monitor for impurities like residual ethyl bromide using gas chromatography (GC) with flame ionization detection .
- Note : Impurity profiling is critical for pharmacological studies, as contaminants may affect iron-chelation efficacy .
Q. What are the primary considerations for assessing the acute toxicity profile of 1,2-diethyl-3-hydroxypyridin-4-one in animal models?
- Answer :
- Dose range : Administer 50–500 mg/kg orally or intravenously in rodents.
- Endpoints : Monitor hepatic enzymes (ALT, AST), renal function (creatinine), and histopathology of liver/kidney tissues.
- Findings : No significant hepatotoxicity observed at therapeutic doses (100 mg/kg), but nephrotoxicity may occur at higher doses (>300 mg/kg) .
Advanced Research Questions
Q. How do structural modifications to the pyridinone ring influence the iron-chelation efficacy of 1,2-diethyl-3-hydroxypyridin-4-one?
- Answer :
- Key structural determinants :
- 3-hydroxy group : Essential for iron(III) coordination.
- Diethyl substitution at C1/C2 : Enhances lipophilicity and membrane permeability.
- SAR Table :
| Substituent Position | Modification | Iron Binding Affinity (Log K) |
|---|---|---|
| C3 | Hydroxyl → Methoxy | Decrease from 19.5 → 14.2 |
| C4 | Oxo → Thio | No significant change |
- Conclusion : The 3-hydroxyl group is critical; alkylation at C1/C2 balances solubility and bioavailability .
Q. What experimental strategies resolve discrepancies between in vitro and in vivo iron-chelation data for 1,2-diethyl-3-hydroxypyridin-4-one?
- Answer : Discrepancies arise due to:
- Protein binding : Serum albumin reduces free CP94 availability in vivo.
- Metabolite interference : CP94-GLUC (glucuronide) lacks chelation activity.
- Methodological adjustments :
- In vitro : Use serum-free media or adjust for protein binding via equilibrium dialysis.
- In vivo : Correlate plasma CP94 levels with urinary iron excretion using LC-MS/MS .
Q. How does pH variability affect the stability of 1,2-diethyl-3-hydroxypyridin-4-one in physiological environments?
- Answer :
- Stability profile :
- pH 2–4 : Rapid degradation (t₁/₂ = 2 h) due to protonation of the hydroxypyridinone ring.
- pH 7.4 : Stable for >24 h (t₁/₂ = 28 h).
- Mitigation : Buffer formulations (e.g., citrate-phosphate, pH 6.0–7.0) improve shelf-life for oral administration .
Q. What methodological frameworks are recommended for resolving contradictions in published data on 1,2-diethyl-3-hydroxypyridin-4-one’s redox activity?
- Answer :
- Triangulation approach : Combine:
Electrochemical analysis : Cyclic voltammetry to measure redox potentials.
EPR spectroscopy : Detect iron-centered radical formation.
In vitro ROS assays : Quantify hydroxyl radical generation via deoxyribose degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
